Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. [] It acts as a functional antagonist of the S1P1 receptor. [] This compound is being investigated for its potential as an immunomodulator in various scientific research areas, particularly in the context of autoimmune and inflammatory diseases. [, ] Ponesimod exerts its effects by modulating the S1P1 receptor, which plays a crucial role in lymphocyte trafficking and immune responses. [, ]
Ponesimod was developed by the pharmaceutical company Bristol Myers Squibb. It is classified under the category of sphingosine-1-phosphate receptor modulators, specifically targeting the S1P1 receptor. This classification places it among other immunomodulatory agents used in the treatment of autoimmune diseases, particularly multiple sclerosis .
The synthesis of ponesimod involves a well-defined three-step process utilizing specific starting materials. The synthesis pathway includes:
Key parameters include maintaining specific reaction conditions such as temperature and pH, which are crucial for achieving high yields and purity .
The molecular formula of ponesimod is , with a molecular mass of approximately 460.97 g/mol. Its structure features:
Ponesimod exhibits polymorphism, indicating that it can exist in different crystalline forms, which may affect its solubility and bioavailability .
Ponesimod undergoes several chemical reactions in vivo, primarily related to its metabolism:
Ponesimod acts primarily by selectively binding to the sphingosine-1-phosphate receptor 1. This binding leads to:
Clinical studies have demonstrated that doses starting at 8 mg lead to significant reductions in total lymphocyte counts within hours .
Ponesimod exhibits several notable physical and chemical properties:
Ponesimod's primary application lies in treating multiple sclerosis, specifically relapsing forms of the disease. Clinical trials have shown that it significantly reduces annualized relapse rates compared to existing therapies like teriflunomide.
In randomized clinical trials, ponesimod demonstrated superior efficacy by reducing both relapse rates and new lesion formation on magnetic resonance imaging scans significantly more than comparator drugs .
While generally well-tolerated, common adverse effects include nasopharyngitis and elevated blood pressure. Rare but serious side effects can include bradyarrhythmias and liver dysfunction .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: